molecular formula C13H12F3N3 B2749603 4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole CAS No. 2195879-13-9

4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole

Cat. No. B2749603
CAS RN: 2195879-13-9
M. Wt: 267.255
InChI Key: QYWZKLLAPBNPJU-UHFFFAOYSA-N
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Description

“4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole” is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazoles often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

Triazoles have two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings . The structure of “4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole” would therefore be determined by the specific arrangement of these atoms.


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that allows for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but relatively unknown .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole” would be influenced by its specific molecular structure. As a triazole, it is a nitrogenous heterocyclic compound with a molecular formula of C2H3N3 .

Scientific Research Applications

Crystal Structure Analysis

The study by Boechat et al. (2010) delves into the crystal and molecular structures of two triazole derivatives, highlighting the structural disposition and the interactions leading to supramolecular chains. This research underscores the significance of π-electron density delocalization within the triazole ring and its implications for molecular stability and interactions (Boechat et al., 2010).

Fluorescent Behavior of Triazole Regioisomers

Kamalraj et al. (2008) explored the fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers, synthesized through a high-yield process. This study not only sheds light on the influence of electronic effects on the reaction kinetics but also unveils the dual emission properties of certain triazole derivatives, offering insights into their potential applications in fluorescence-based technologies (Kamalraj et al., 2008).

Green Synthesis and Industrial Applications

Singh et al. (2013) reported on the green and recyclable synthesis of biologically and industrially important 1,4,5-trisubstituted-1,2,3-triazoles. Utilizing an environmentally friendly DBU–water system, this research provides an efficient pathway for synthesizing triazoles with high atom economy and low environmental impact, highlighting their potential applications in various research areas (Singh et al., 2013).

Solid-Phase Peptide Synthesis

Tornøe et al. (2002) introduced a novel approach for solid-phase peptide synthesis incorporating [1,2,3]-triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions. This method enables the efficient incorporation of triazoles into peptide backbones or side chains, offering a versatile tool for modifying peptide structures and enhancing their biological activities (Tornøe et al., 2002).

Catalytic Oxidation and Transfer Hydrogenation

Saleem et al. (2013) explored the structural and catalytic aspects of half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands. Their study demonstrates the influence of the donor site on catalytic efficiency, offering valuable insights into the design of metal-organic frameworks and catalysts for oxidation and hydrogenation reactions (Saleem et al., 2013).

properties

IUPAC Name

4-cyclopropyl-1-[[2-(trifluoromethyl)phenyl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3/c14-13(15,16)11-4-2-1-3-10(11)7-19-8-12(17-18-19)9-5-6-9/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWZKLLAPBNPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole

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